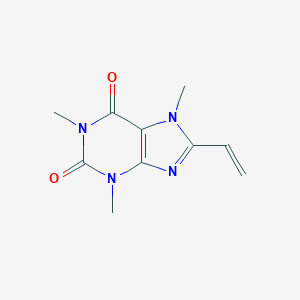
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a natural stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance and is known for its ability to increase alertness and improve cognitive function.
Mechanism of Action
Caffeine acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione increases the release of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and respiration, and can cause a release of glucose from the liver. It also stimulates the production of stomach acid, which can lead to gastrointestinal discomfort in some individuals.
Advantages and Limitations for Lab Experiments
Caffeine is a widely used tool in laboratory experiments due to its ability to stimulate the central nervous system and improve cognitive function. However, it is important to note that 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione can have different effects on different individuals, and its effects can be influenced by factors such as age, sex, and genetics.
Future Directions
There are several areas of future research in the field of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the potential therapeutic effects of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the effects of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione on athletic performance and endurance. Additionally, further research is needed to better understand the long-term effects of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione consumption on human health.
Conclusion:
In conclusion, 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione is a natural stimulant that has been extensively studied for its effects on the human body. It has a wide range of biochemical and physiological effects and is widely used as a tool in laboratory experiments. Future research in the field of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione will continue to explore its potential therapeutic effects and its effects on athletic performance and endurance.
Synthesis Methods
Caffeine can be synthesized from xanthine, which is found in tea leaves and coffee beans. The process involves the reaction of xanthine with dimethyl sulfate, followed by the reaction of the resulting compound with ammonia. The resulting product is then purified to obtain pure 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione.
Scientific Research Applications
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. It has also been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
8-ethenyl-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-6-11-8-7(12(6)2)9(15)14(4)10(16)13(8)3/h5H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSRPTYAALGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

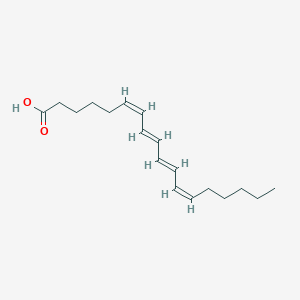
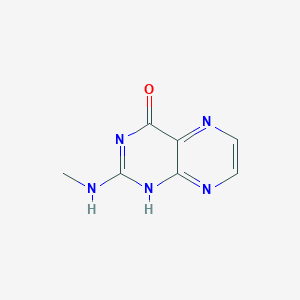
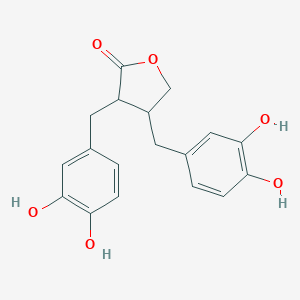
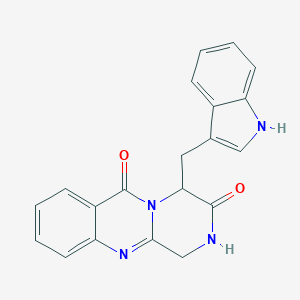
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

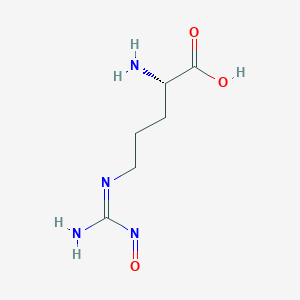
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

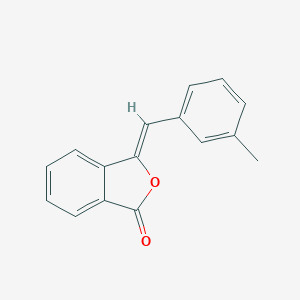
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)
